6-(3-aminofenil)-N,N-dimetil-4-(trifluorometil)piridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

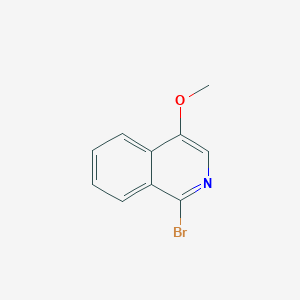

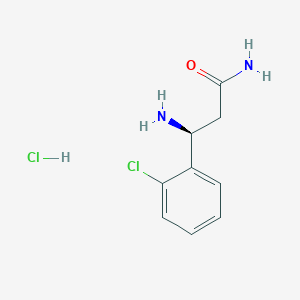

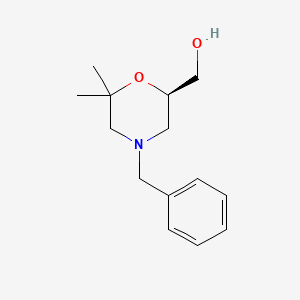

The compound “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride . The same transformation using hydrogen fluoride was subsequently achieved under liquid-phase reaction conditions in the 1930s .Molecular Structure Analysis

The molecular structure of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound .Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

Los alcaloides de diazina, que incluyen piridazina, pirimidina y pirazina, se informa que exhiben una amplia gama de aplicaciones farmacológicas . Se sabe que tienen actividades antimetabolito, anticancerígeno, antibacteriano, antialérgico, tirosina quinasa, antimicrobiano, antagonista del canal de calcio, antiinflamatorio, analgésico, antihipertensivo, antileishmanial, antituberculostático, anticonvulsivo, diurético y ahorrador de potasio y antiagresivo .

Aplicaciones Anticancerígenas

Los derivados de pirimidina se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Por ejemplo, imatinib, Dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .

Aplicaciones Antimicrobianas y Antifúngicas

Se ha informado que los derivados de pirimidina tienen propiedades antimicrobianas y antifúngicas .

Aplicaciones Antiparasitarias

Se ha informado que los derivados de pirimidina tienen propiedades antiparasitarias .

Aplicaciones Diuréticas

Se ha informado que los derivados de pirimidina tienen propiedades diuréticas .

Aplicaciones Antitumorales

Se ha informado que los derivados de pirimidina tienen propiedades antitumorales .

Aplicaciones Agroquímicas

Los derivados de trifluorometilpiridina (TFMP) se utilizan en la protección de cultivos contra plagas .

Aplicaciones Farmacéuticas

Los derivados de TFMP se utilizan en la industria farmacéutica .

Mecanismo De Acción

Direcciones Futuras

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Propiedades

IUPAC Name |

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPZRVRGKNBIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)